Xanthoxyletin
Overview
Description
Xanthoxyletin is a naturally occurring coumarin derivative found in various plants, including Clausena harmandiana and Erythrina variegata . It is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound has a molecular formula of C15H14O4 and is characterized by its pyranocoumarin structure .
Biochemical Analysis
Biochemical Properties
Xanthoxyletin has been found to exhibit significant antiproliferative effects against various human cancer cells . It interacts with several enzymes and proteins within the cell, leading to DNA damage, apoptosis through mitochondrial dysfunction, and cell cycle arrest at the S phase .
Cellular Effects
This compound influences cell function by inducing DNA damage, apoptosis, and cell cycle arrest . It also increases the production of reactive oxygen species in cells . Its effects on cell signaling pathways, gene expression, and cellular metabolism are significant, leading to a decrease in cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces DNA damage, leading to cell cycle arrest at the S phase . It also triggers apoptosis through mitochondrial dysfunction . Furthermore, it has been found to modulate the MEK/ERK signaling pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function change over time. In laboratory settings, it has been observed to cause long-term effects on cellular function, including DNA damage, apoptosis, and cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At higher doses, it has been found to significantly inhibit the proliferation of cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthoxyletin can be synthesized through several methods. One common approach involves the cyclization of 7-hydroxycoumarin derivatives. The key steps include blocking the 8-position of the coumarin with iodine and 1,1-dimethyl-2-propynylation, followed by cyclization . Another method involves the reaction of 5,7-dihydroxy-4-methylcoumarin with 4,4-dimethoxy-2-methylbutan-2-ol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, such as Clausena harmandiana and Erythrina variegata . The extraction process includes drying and powdering the plant material, followed by solvent extraction using ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Xanthoxyletin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as allothis compound.
Reduction: Reduction reactions can modify the coumarin structure, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly at the methoxy and hydroxyl groups, can yield a variety of functionalized coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Allothis compound and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Functionalized coumarins with various substituents.
Scientific Research Applications
Xanthoxyletin has a wide range of scientific research applications:
Mechanism of Action
Xanthoxyletin exerts its effects through various molecular mechanisms:
Comparison with Similar Compounds
Xanthoxyletin is unique among coumarins due to its specific biological activities and structural features. Similar compounds include:
Clausarin: Another coumarin with potent anticancer properties.
Nordentatin: Known for its anti-inflammatory and anticancer activities.
Dentatin: Exhibits significant cytotoxicity against various cancer cell lines.
Allothis compound: An oxidized derivative of this compound with similar biological activities.
Properties
IUPAC Name |
5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJIIHRNDMLJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232891 | |
Record name | Xanthoxyletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40 mg/L @ 25 °C (exp) | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84-99-1 | |
Record name | Xanthoxyletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthoxyletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthoxyletin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthoxyletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHOXYLETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MPX4M5VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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